molecular formula C9H15NO4 B179981 (R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate CAS No. 137105-97-6

(R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate

Cat. No. B179981
M. Wt: 201.22 g/mol
InChI Key: XODLOLQRSQGSFE-ZCFIWIBFSA-N
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Description

“Benzyl ®-5-oxotetrahydrofuran-3-ylcarbamate” is a chemical compound with the molecular formula C12H13NO4 . It has a molecular weight of 235.24 g/mol . The compound contains a total of 31 bonds, including 18 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, and 6 aromatic bonds .


Molecular Structure Analysis

The molecular structure of “Benzyl ®-5-oxotetrahydrofuran-3-ylcarbamate” includes 1 five-membered ring and 1 six-membered ring . It also contains 1 ester group .

Scientific Research Applications

Scientific research can be conducted in various fields, such as natural sciences, social sciences, and engineering, and may involve experiments, observations, surveys, or other forms of data collection . The goal of scientific research is to advance knowledge, improve understanding, and contribute to the development of solutions to practical problems .

  • Synthesis of Polyoxygenated Oxepanes and Thiepanes for Applications to Natural Products : This compound could potentially be used in the synthesis of polyoxygenated oxepanes and thiepanes, which are central motifs of many biologically important molecules . The synthetic construction of these seven-membered oxacycles often presents a challenge to chemists due to consequential entropic and enthalpic barriers . Various synthetic methods to afford the oxepane/thiepane moiety are covered in the literature, including radical cyclizations, Lewis acid-mediated cyclizations, ring closing-metathesis, Nicholas-Ferrier rearrangement, homologations, and ring-expansion strategies . These tactics are implemented towards sugar-based and non-sugar based (de novo) approaches and have extensive application to the total synthesis of several complex polyoxygenated oxepane-containing natural products .
  • Coordination Chemistry : This compound could potentially be used in coordination chemistry, which involves the study of compounds formed between metal ions and other atoms or molecules . In particular, the oxygen atoms in the tetrahydrofuran ring could potentially act as ligands, binding to a metal ion to form a coordination complex .

  • Stereoselective Synthesis of Spirocyclic Oxindoles : This compound could potentially be used in the stereoselective synthesis of spirocyclic oxindoles . Spirocyclic oxindoles are a class of compounds that are often found in natural products and pharmaceuticals, and the ability to synthesize them in a stereoselective manner (i.e., controlling the spatial arrangement of atoms in the molecule) is an important goal in organic and medicinal chemistry .

Safety And Hazards

The safety data sheet for “Benzyl ®-5-oxotetrahydrofuran-3-ylcarbamate” indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . The recommended safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

tert-butyl N-[(3R)-5-oxooxolan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-4-7(11)13-5-6/h6H,4-5H2,1-3H3,(H,10,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODLOLQRSQGSFE-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649744
Record name tert-Butyl [(3R)-5-oxooxolan-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate

CAS RN

137105-97-6
Record name tert-Butyl [(3R)-5-oxooxolan-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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